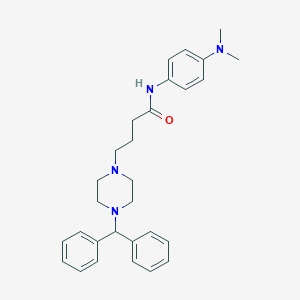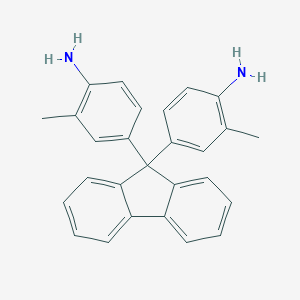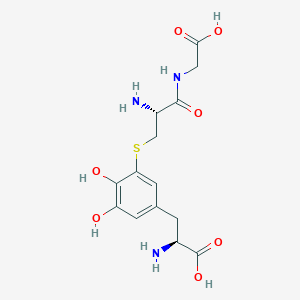
5-S-Cysteinyl-glycyldopa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-S-Cysteinyl-glycyldopa, also known as glutathionyl-5-S-cysteinyl-dopa, is a naturally occurring tripeptide that is synthesized in the human body. It is a derivative of the melanin pigment and is found in various tissues, including the skin, hair, and eyes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and cosmetics.
Mécanisme D'action
The exact mechanism of action of 5-S-Cysteinyl-glycyldopa is not fully understood. However, it is believed to work by scavenging free radicals and protecting cells from oxidative damage. It may also help regulate melanin production in the skin, which could explain its skin-lightening properties.
Effets Biochimiques Et Physiologiques
5-S-Cysteinyl-glycyldopa has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties and may help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and may help reduce inflammation in the body. Additionally, it has been found to have immunomodulatory effects and may help regulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-S-Cysteinyl-glycyldopa in lab experiments is that it is a naturally occurring compound that is found in the human body. This makes it easier to study its effects on the body and to determine its potential applications. However, one limitation of using this compound is that its synthesis process is complex and not fully understood. This makes it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on 5-S-Cysteinyl-glycyldopa. One area of research is the potential use of this compound in cancer treatment. Further studies are needed to determine the exact mechanism of action of 5-S-Cysteinyl-glycyldopa and to investigate its potential as a cancer treatment.
Another area of research is the potential use of 5-S-Cysteinyl-glycyldopa in skin and hair care products. Further studies are needed to determine the optimal concentration of the compound for use in these products and to investigate its potential benefits for the skin and hair.
Conclusion:
In conclusion, 5-S-Cysteinyl-glycyldopa is a naturally occurring tripeptide that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and immunomodulatory properties, and may have potential applications in medicine and cosmetics. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential benefits for the body.
Méthodes De Synthèse
5-S-Cysteinyl-glycyldopa is synthesized through the oxidation of tyrosine residues in melanin. The process involves the addition of cysteine and glycine to the tyrosine residues, resulting in the formation of the tripeptide. The synthesis process is complex and is still not fully understood.
Applications De Recherche Scientifique
5-S-Cysteinyl-glycyldopa has been extensively studied for its potential applications in various fields. In medicine, it has been found to have antioxidant properties and may help protect cells from damage caused by free radicals. It has also been investigated for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
In cosmetics, 5-S-Cysteinyl-glycyldopa has been found to have skin-lightening properties and may help reduce the appearance of age spots and other skin discolorations. It has also been investigated for its potential use in hair care products, as it may help improve the strength and elasticity of hair.
Propriétés
Numéro CAS |
110823-49-9 |
|---|---|
Nom du produit |
5-S-Cysteinyl-glycyldopa |
Formule moléculaire |
C14H19N3O7S |
Poids moléculaire |
373.38 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H19N3O7S/c15-7(14(23)24)1-6-2-9(18)12(21)10(3-6)25-5-8(16)13(22)17-4-11(19)20/h2-3,7-8,18,21H,1,4-5,15-16H2,(H,17,22)(H,19,20)(H,23,24)/t7-,8-/m0/s1 |
Clé InChI |
BEKGUNWQTPPXTG-YUMQZZPRSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)N)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Synonymes |
5-S-cysteinyl-glycine-dopa 5-S-cysteinyl-glycyl-dopa 5-S-cysteinyl-glycyldopa |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



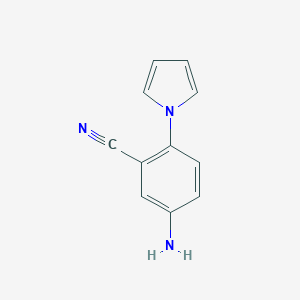
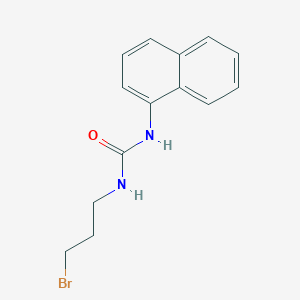
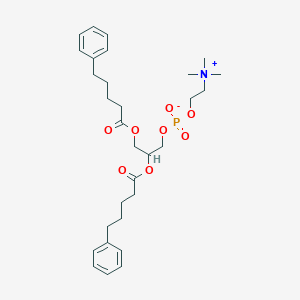
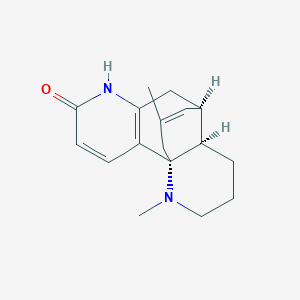
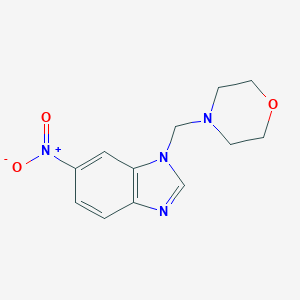
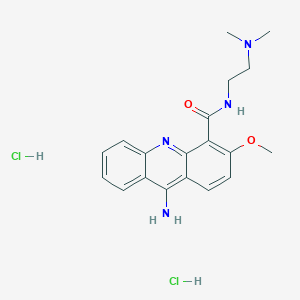
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
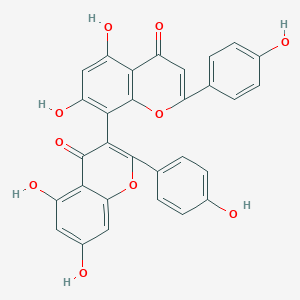
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
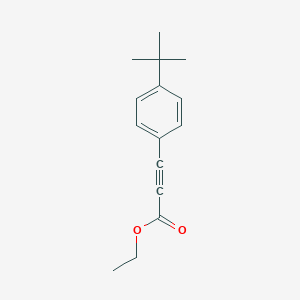
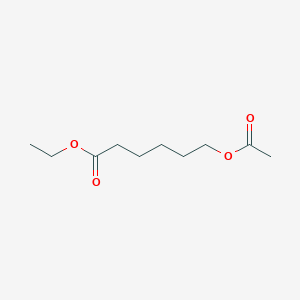
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
